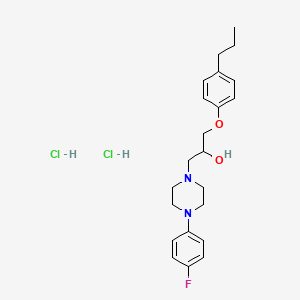
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C22H31Cl2FN2O2 and its molecular weight is 445.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride is a compound of interest due to its potential pharmacological applications, particularly in the modulation of neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its interaction with dopamine and serotonin transporters, as well as its therapeutic implications.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a fluorophenyl group and a propylphenoxy moiety. Its structure can be represented as follows:
Key Properties
- Molecular Weight : 348.27 g/mol
- Solubility : Soluble in organic solvents; specific solubility data pending.
Interaction with Transporters
Research indicates that this compound acts primarily as a dopamine transporter (DAT) inhibitor. In a study involving various piperazine derivatives, it was shown that modifications to the piperazine structure could significantly affect DAT binding affinity. For instance, derivatives with enhanced affinity for DAT exhibited reduced reinforcing effects associated with psychostimulants like cocaine and methamphetamine .
Binding Affinity
The binding affinities of related compounds at DAT and serotonin transporter (SERT) are critical for understanding their potential therapeutic effects. The following table summarizes the binding affinities reported in recent studies:
| Compound | DAT Ki (nM) | SERT Ki (nM) | σ1R Ki (nM) |
|---|---|---|---|
| 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol | 230 | 450 | 28 |
| Modified derivative (14a) | 23 | 120 | Not reported |
These findings suggest that modifications to the piperazine structure can enhance selectivity and potency towards DAT over SERT, which is desirable for reducing side effects associated with serotonin modulation .
Psychostimulant Abuse
The ability of this compound to inhibit DAT suggests its potential use in treating psychostimulant abuse disorders. Preclinical models have demonstrated that compounds with similar structures can reduce the reinforcing effects of cocaine and methamphetamine without inducing psychostimulant behaviors themselves .
Neuroprotective Effects
Further studies have indicated that compounds targeting both DAT and sigma receptors may offer neuroprotective benefits, potentially mitigating neurotoxicity associated with chronic stimulant use. The sigma receptor's role in modulating dopaminergic signaling could be pivotal in developing treatments for addiction .
Case Studies
A notable case study involved the administration of a structurally similar piperazine derivative in rats, which showed significant reductions in self-administration behaviors for cocaine, indicating its effectiveness as a potential therapeutic agent against addiction .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O2.2ClH/c1-2-3-18-4-10-22(11-5-18)27-17-21(26)16-24-12-14-25(15-13-24)20-8-6-19(23)7-9-20;;/h4-11,21,26H,2-3,12-17H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTOPBSFNWYXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














